molecular formula C18H16N4O5S B2851708 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide CAS No. 1351612-20-8

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Cat. No. B2851708
CAS RN: 1351612-20-8
M. Wt: 400.41
InChI Key: DATVIDQCXUKYFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .

Scientific Research Applications

Antibacterial Activity

This compound has shown promise in the fight against bacterial infections. It has been tested for its efficacy against drug-resistant strains of bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The compound’s ability to inhibit the growth of these bacteria, especially NDM-positive A. baumannii, suggests its potential as a new class of antibacterial agent .

Anti-Tubercular Agent

The structural analogs of this compound have been explored for their anti-tubercular properties. These studies aim to develop new treatments for tuberculosis, particularly targeting drug-resistant strains of Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their inhibitory concentrations (IC50) and found to exhibit significant activity against M. tuberculosis H37Ra .

Cytotoxic Effects on Cancer Cells

Research indicates that certain derivatives of this compound can have cytotoxic effects on cancer cells. This application is particularly relevant in the development of new chemotherapeutic agents for the treatment of lung carcinoma, where different chalcones derived from the compound were tested and showed varying degrees of cytotoxicity .

Computational Drug Design

The compound has been used in computational studies to model interactions with bacterial proteins. Docking studies and molecular dynamics simulations have validated the compound’s potential as an effective antibacterial agent, providing insights into its molecular interaction stability and active site binding .

Chemical Synthesis and Modification

The compound serves as a key intermediate in the synthesis of various analogs through processes like the Suzuki-Miyaura cross-coupling. These synthetic routes offer high yields and the possibility to introduce different functional groups, expanding the compound’s utility in pharmaceutical research .

Drug Resistance Studies

The compound and its derivatives have been utilized in studies exploring the mechanisms of drug resistance in bacteria. By understanding how these compounds interact with resistant strains, researchers can develop strategies to overcome resistance and enhance the efficacy of existing antibiotics .

Molecular Mechanistic Investigations

The compound has been a subject of molecular mechanistic investigations to understand its interaction at the cellular level. These studies contribute to a deeper understanding of how such compounds can be optimized for better therapeutic outcomes .

Pharmacokinetic Profiling

Lastly, the compound’s analogs have been studied for their pharmacokinetic properties. This includes absorption, distribution, metabolism, and excretion (ADME) profiling, which is crucial for determining the compound’s suitability as a drug candidate .

properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-15(12-3-9-28-11-12)20-18-19-13(10-27-18)16(24)21-4-6-22(7-5-21)17(25)14-2-1-8-26-14/h1-3,8-11H,4-7H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATVIDQCXUKYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

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